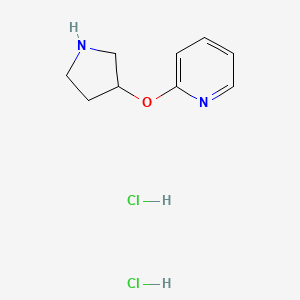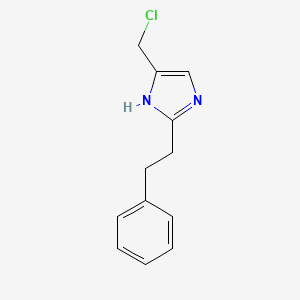
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride, commonly known as PPDC, is a chemical compound with a variety of applications in scientific research. Its properties make it an ideal reagent for a variety of laboratory experiments, and its versatility has made it a popular choice among scientists. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Pyrrolidine Derivatives in Medicine and Industry : Pyrrolidines demonstrate significant biological effects and are used in medicine, dyes, and agrochemical substances. Research into the synthesis of pyrrolidines through [3+2] cycloaddition reactions has shown promising results for creating compounds under mild conditions, potentially advancing the development of new pharmaceuticals and industrial chemicals (Żmigrodzka et al., 2022).
Antimicrobial Activity of Pyrrolidine Derivatives : The synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives has demonstrated significant bacteriostatic and antituberculosis activity. This highlights the potential of pyrrolidine derivatives in creating new antimicrobial agents, which could be crucial in addressing drug-resistant infections (Miszke et al., 2008).
Chemical Properties and Synthesis Techniques
Quantum Chemical Analysis of Pyrrolidinones : Research into the molecular properties of substituted pyrrolidinones using DFT and quantum chemical calculations has provided insights into their electronic properties, such as HOMO and LUMO energy levels. This research is pivotal for understanding the chemical behavior of pyrrolidine-based compounds in various applications, including drug design and materials science (Bouklah et al., 2012).
Synthesis of Pyrrolidine and Piperidine Derivatives : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a diamine of significant interest in medicinal chemistry, has been proposed. This method offers a simpler and potentially scalable alternative to existing synthesis routes, highlighting the ongoing innovation in the synthesis of complex organic compounds (Smaliy et al., 2011).
Propiedades
IUPAC Name |
2-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFDMDXPWYTJMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1142760.png)




![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)